molecular formula C18H22N2OS B4284152 N-[1-(4-ETHYLPHENYL)ETHYL]-N'-[3-(METHYLSULFANYL)PHENYL]UREA

N-[1-(4-ETHYLPHENYL)ETHYL]-N'-[3-(METHYLSULFANYL)PHENYL]UREA

Cat. No.: B4284152
M. Wt: 314.4 g/mol
InChI Key: GFYKLIDKSIBELH-UHFFFAOYSA-N
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Description

N-[1-(4-ethylphenyl)ethyl]-N’-[3-(methylthio)phenyl]urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a urea functional group, which is bonded to two different aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-ethylphenyl)ethyl]-N’-[3-(methylthio)phenyl]urea typically involves the reaction of 4-ethylacetophenone with 3-(methylthio)aniline in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired urea compound. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of N-[1-(4-ethylphenyl)ethyl]-N’-[3-(methylthio)phenyl]urea may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-ethylphenyl)ethyl]-N’-[3-(methylthio)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups on the aromatic rings can be reduced to amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, catalytic hydrogenation

    Substitution: Nitric acid for nitration, halogens for halogenation

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

N-[1-(4-ethylphenyl)ethyl]-N’-[3-(methylthio)phenyl]urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-(4-ethylphenyl)ethyl]-N’-[3-(methylthio)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit the activity of an enzyme by occupying its active site or alter the function of a receptor by binding to its ligand-binding domain. The exact pathways and molecular targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(4-methylphenyl)ethyl]-N’-[3-(methylthio)phenyl]urea: Similar structure but with a methyl group instead of an ethyl group on the phenyl ring.

    N-[1-(4-ethylphenyl)ethyl]-N’-[3-(methylsulfonyl)phenyl]urea: Similar structure but with a methylsulfonyl group instead of a methylthio group on the phenyl ring.

    N-[1-(4-ethylphenyl)ethyl]-N’-[3-(methoxy)phenyl]urea: Similar structure but with a methoxy group instead of a methylthio group on the phenyl ring.

Uniqueness

N-[1-(4-ethylphenyl)ethyl]-N’-[3-(methylthio)phenyl]urea is unique due to the specific combination of substituents on the aromatic rings. The presence of both an ethyl group and a methylthio group imparts distinct chemical and physical properties, which can influence its reactivity and potential applications. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-[1-(4-ethylphenyl)ethyl]-3-(3-methylsulfanylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-4-14-8-10-15(11-9-14)13(2)19-18(21)20-16-6-5-7-17(12-16)22-3/h5-13H,4H2,1-3H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYKLIDKSIBELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)NC(=O)NC2=CC(=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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